Tri-n-butyltin tartrate

Description

Contextualization within Contemporary Organometallic Chemistry

Organotin compounds, characterized by the presence of at least one tin-carbon (Sn-C) bond, represent a significant and versatile class within the broader field of organometallic chemistry. csjmu.ac.inlupinepublishers.com The tin atom in these compounds is typically tetravalent and forms bonds that are almost entirely covalent in nature. lupinepublishers.com The length of the carbon-tin bond is approximately 2.15 Å. lupinepublishers.com Industrially, organotins are among the most heavily utilized organometallic compounds, with applications ranging from stabilizers in PVC plastics to catalysts in the production of polyurethanes. lupinepublishers.comresearchgate.net Their synthesis on an industrial scale often involves the alkylation of tin tetrachloride (SnCl4) with organoaluminum or organomagnesium (Grignard) reagents. lupinepublishers.comlupinepublishers.com

In the realm of chemical synthesis, organotin compounds serve as crucial reagents. For instance, alkinyltris(n-butyl)tin is used in the synthesis of alkinylrhenium(VII) oxides, highlighting their role as transfer agents for organic groups in the preparation of other organometallic complexes. researchgate.net The reactivity and coordination geometry of organotin compounds are central to their function. While tetraorganotins have poor acceptor properties, the Lewis acidity of organotin halides increases with the number of halide substituents, allowing for the formation of hypercoordinate complexes. lupinepublishers.com Triorganotin halides often adopt a trigonal bipyramidal geometry in their adducts. lupinepublishers.com This ability to expand the coordination sphere is fundamental to their catalytic activity and role as intermediates in organic reactions.

Significance of Chirality in Tin Coordination Compounds and Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a concept of fundamental importance in coordination chemistry, dating back to Alfred Werner's work on octahedral metal complexes. csjmu.ac.in In organotin chemistry, chirality can arise from several structural features, including a tetrahedral tin atom with four different substituents or the coordination of chiral ligands to the tin center. csjmu.ac.in The latter approach is more common and has been extensively explored to create chiral environments around the metal for applications in asymmetric synthesis. conicet.gov.ar

Tartrates, which are readily available and inexpensive chiral molecules, are frequently used as chiral auxiliaries or ligands in organotin chemistry. iranchembook.irsciforum.net The coordination of a chiral tartrate ester, such as diethyl tartrate, to a tin(IV) center can generate a chiral Lewis acid complex. acs.org These complexes have proven effective in mediating enantioselective reactions. For example, chiral tin(IV) complexes prepared with diethyl tartrate have been used to synthesize enantiomerically enriched homoallylic alcohols from the reaction of aldehydes with allyltin (B8295985) reagents. acs.orgresearchgate.net In these reactions, the chiral tin complex controls the stereochemical outcome, leading to a preference for one enantiomer of the product over the other. acs.org The development of such chiral catalysts is a key objective in asymmetric synthesis, aiming to combine the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recycling often associated with heterogeneous systems. conicet.gov.ar

Overview of Advanced Research Trajectories for Organotin Tartrates

Current research on organotin tartrates is branching into several advanced areas, focusing on enhancing catalytic performance and exploring new applications. One significant trajectory involves the development of novel heterogeneous asymmetric catalysts. conicet.gov.ar Researchers are working on anchoring organotin compounds containing chiral ligands, such as tartrates, onto solid supports. conicet.gov.ar This approach aims to overcome common problems associated with homogeneous catalysts, such as the leaching of the metal or chiral auxiliary into the reaction medium, which complicates product purification and prevents catalyst reuse. conicet.gov.ar

Another promising research direction is the synthesis of complex, multifunctional chiral organotin structures derived from tartrates. For example, dimethyl-(L)-tartrate has been used as a starting material for the multi-step synthesis of a novel chiral organotin hydride containing two tin hydride moieties. sciforum.net Such complex molecules are designed as highly specialized reagents for asymmetric reductions and other stereoselective transformations. sciforum.net Furthermore, investigations into the interactions between butyltin(IV) tartrates and biological molecules, such as nucleotides, are opening up potential applications in medicinal inorganic chemistry and drug design. chemsociety.org.ng The structural characterization of these organotin tartrate complexes and understanding their bonding and behavior in solution remain active areas of academic inquiry. chemsociety.org.ng

Interactive Data Tables

Physicochemical Properties of Tri-n-butyltin Hydride (A Precursor)

This table summarizes key properties of Tri-n-butyltin hydride, a common precursor in the synthesis of related organotin compounds.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈Sn | nist.gov |

| Molecular Weight | 291.061 g/mol | nist.gov |

| CAS Registry Number | 688-73-3 | nist.gov |

| Appearance | Colorless liquid | bnt-chemicals.com |

| Synonyms | Tributylstannane, Tributylstannic hydride | nist.govnih.gov |

Applications of Chiral Tin-Tartrate Systems in Asymmetric Synthesis

This table highlights examples of asymmetric reactions catalyzed by chiral tin-tartrate complexes, demonstrating their utility in producing enantiomerically enriched products.

| Reaction Type | Chiral System | Reactants | Product Type | Enantiomeric Excess (ee) | Source |

| Allylation | Diallyltin dibromide / Monosodium-(+)-diethyl tartrate | Aldehydes | Homoallylic alcohols | 42 - 71% | researchgate.net |

| Allylation | Tin(IV) complex with diethyl tartrate ligand | Aldehydes, Allenyltin reagents | Enriched homoallylic alcohols | Not specified | acs.org |

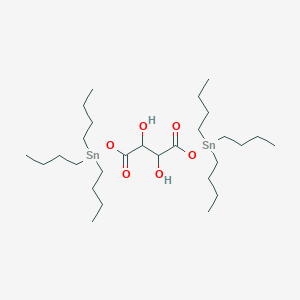

Properties

Molecular Formula |

C28H58O6Sn2 |

|---|---|

Molecular Weight |

728.2 g/mol |

IUPAC Name |

bis(tributylstannyl) 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2,5-6H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

InChI Key |

LPCUQBOISBHMKN-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tri N Butyltin Tartrate Analogues

Direct Esterification Routes Utilizing Tri-n-butyltin Precursors

Direct esterification stands as a primary and straightforward method for synthesizing Tri-n-butyltin Tartrate. This approach involves the reaction of a suitable tri-n-butyltin precursor with tartaric acid. The most commonly employed precursor for this type of reaction is bis(tri-n-butyltin) oxide, owing to its reactivity and the favorable reaction dynamic where the only byproduct is water. orientjchem.orgatamanchemicals.com

The general reaction can be represented as:

(Bu₃Sn)₂O + HOOC-CH(OH)-CH(OH)-COOH → Bu₃SnOOC-CH(OH)-CH(OH)-COOSnBu₃ + H₂O

This reaction is a condensation process where the organotin oxide reacts with the carboxylic acid groups of tartaric acid to form the desired diester. orientjchem.org Another potential precursor is tri-n-butyltin chloride, although its use in direct esterification is less common and may require a base to neutralize the HCl byproduct. fishersci.dk

Optimization of Reaction Conditions and Yield

The efficiency and yield of the direct esterification of bis(tri-n-butyltin) oxide with tartaric acid are highly dependent on several key reaction parameters. The removal of water as it is formed is crucial to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation using a suitable solvent like benzene (B151609) or toluene. orientjchem.org Microwave-assisted synthesis has also been noted as an effective method for promoting condensation reactions and reducing reaction times. orientjchem.org

The choice of solvent, reaction temperature, and the potential use of a catalyst are critical variables that must be optimized to maximize the yield and purity of this compound. numberanalytics.comcatalysis.blog While organotin compounds themselves can catalyze certain esterifications, the addition of an acid catalyst such as p-toluenesulfonic acid can be employed to accelerate the reaction, particularly when less reactive precursors are used. researchgate.net

Table 1: Illustrative Optimization Parameters for Direct Esterification

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Solvent | Toluene | Dioxane | Solvent-free | Toluene allows for azeotropic water removal, potentially increasing yield. |

| Temperature | 80 °C | 110 °C (Reflux) | 150 °C (Microwave) | Higher temperatures generally increase reaction rates but may lead to side products. numberanalytics.com |

| Catalyst | None | p-Toluenesulfonic Acid | Di-n-butyltin Oxide | Catalysts can decrease reaction time and improve conversion rates. |

| Reaction Time | 24 h | 8 h | 1 h | Optimization aims to reduce reaction time while maintaining high yield. |

| Yield | Moderate | High | Potentially Highest | The combination of optimal conditions is expected to produce the highest yield. |

This table is for illustrative purposes and represents typical variables considered in the optimization of esterification reactions. Actual yields would be determined experimentally.

Stereoselective Synthesis Approaches

Tartaric acid is a chiral molecule, existing as L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. pw.edu.pl This inherent chirality is the cornerstone of stereoselective synthesis for this compound analogues. The most direct strategy to obtain an enantiomerically pure product is to use an enantiomerically pure starting material. nih.gov

For instance, reacting bis(tri-n-butyltin) oxide with L-(+)-tartaric acid will yield bis(tri-n-butyltin) L-tartrate. Similarly, using D-(-)-tartaric acid will result in bis(tri-n-butyltin) D-tartrate. This principle of transferring stereochemistry from a chiral precursor is a fundamental and widely applied strategy in asymmetric synthesis. nih.govmdpi.com The stereocenters of the tartaric acid backbone dictate the absolute configuration of the final organotin compound, as the esterification reaction does not typically affect these chiral centers.

Ligand Exchange and Metathesis Reactions in Organotin Tartrate Synthesis

Beyond direct esterification, ligand exchange and metathesis reactions offer versatile alternative pathways for the synthesis of organotin tartrates. These methods are particularly useful when starting from readily available organotin halides. bsmiab.org

Ligand Exchange: In a ligand exchange reaction, a ligand on the tri-n-butyltin precursor is replaced by a tartrate group. This can be conceptualized as a substitution reaction at the tin center. While various ligands can be exchanged, this route is closely related to metathesis.

Metathesis Reactions: Metathesis, or double displacement, is a powerful and common method for preparing organotin carboxylates. nih.gov This strategy typically involves the reaction of a tri-n-butyltin halide, most commonly Tri-n-butyltin Chloride, with a metal salt of tartaric acid, such as disodium (B8443419) tartrate or dipotassium (B57713) tartrate. nih.gov

The general reaction is as follows:

2 Bu₃SnCl + NaOOC-CH(OH)-CH(OH)-COONa → Bu₃SnOOC-CH(OH)-CH(OH)-COOSnBu₃ + 2 NaCl

The driving force for this reaction is often the formation of an insoluble inorganic salt, such as sodium chloride, which precipitates out of the reaction mixture, shifting the equilibrium towards the formation of the desired product. The reaction is typically carried out in a solvent in which the organotin tartrate is soluble but the inorganic salt is not.

Strategies for Control of Stereochemistry in Synthetic Pathways

The control of stereochemistry in the synthesis of this compound analogues is fundamentally governed by the chirality of the tartaric acid used. Tartaric acid serves as a "chiral pool" starting material, meaning its inherent and well-defined stereochemistry is directly incorporated into the final product. nih.govsemanticscholar.org

Key strategies include:

Use of Enantiomerically Pure Precursors: As detailed in section 2.1.2, starting with L-(+)-tartaric acid or D-(-)-tartaric acid is the most straightforward method to produce the corresponding enantiomerically pure bis(tri-n-butyltin) tartrate. nih.govmdpi.com

Chiral Auxiliaries: While less direct for this specific compound, in more complex syntheses of analogues, chiral auxiliaries derived from tartaric acid can be used to direct the stereochemistry of other transformations on the molecule before the formation of the tin ester.

Maintaining Configurational Stability: The tin atom in triorganotin halides can undergo inversion of configuration. However, when coordinated to a chiral ligand like tartrate, the configuration at the tin center can be influenced and potentially stabilized by the chiral environment created by the ligand. scispace.com In the case of this compound, the primary stereochemical control resides within the tartrate backbone itself.

Advanced Purification and Isolation Techniques for Research-Grade Compounds

The purification of organotin compounds to research-grade levels presents a significant challenge due to the toxicity and difficulty in removing tin-containing byproducts. researchgate.net Achieving high purity is essential for reliable research applications. Several advanced techniques are employed to isolate this compound from reaction mixtures. sdlookchem.com

Chromatography on Modified Silica (B1680970) Gel: Standard silica gel chromatography can be effective, but its performance in removing all tin residues can be inconsistent. researchgate.net To enhance separation, modified silica gel is often used.

KF-Silica: A stationary phase comprising a mixture of potassium fluoride (B91410) (KF) and silica gel (e.g., 10% w/w KF) is highly effective. rsc.org The fluoride ions react with residual organotin halides to form insoluble polymeric tin fluorides, which are retained on the column, allowing the desired organic compound to be eluted with high purity. researchgate.netrsc.org Levels of tin impurities can be reduced to as low as 30 ppm using this method. sdlookchem.com

K₂CO₃-Silica: An alternative, less hygroscopic, and cheaper option is a mixture of anhydrous potassium carbonate and silica. This has been shown to reduce organotin impurities to below 15 ppm. sdlookchem.com

Liquid-Liquid Extraction: This is a common initial workup step. A biphasic system, often involving a nonpolar solvent like hexane (B92381) and a polar solvent like acetonitrile, can be used to partition the desired product from more polar or nonpolar impurities. google.com However, this method alone is often insufficient to remove all tin byproducts to the ppm level. researchgate.net

Reversed-Phase Chromatography: For more polar organotin compounds, reversed-phase chromatography is a valuable technique. google.com This method uses a hydrophobic stationary phase (e.g., C8 or C18-bonded silica) and a polar mobile phase, such as a methanol/water or acetonitrile/water mixture. eurasianjournals.comata-journal.orgresearchgate.net The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of an ion-pairing reagent, like decane (B31447) sulfonic acid, can enhance the retention and separation of ionic or highly polar organotin species. ata-journal.org

Crystallization: If the final this compound product is a stable solid, crystallization is a powerful final purification step. By carefully selecting a solvent system in which the compound has limited solubility at lower temperatures, a highly pure crystalline product can be obtained, leaving impurities behind in the mother liquor. Recrystallization from a suitable solvent like hexane can yield crystals suitable for single-crystal X-ray diffraction, which provides definitive structural confirmation. mdpi.com

Table 2: Comparison of Purification Techniques for Organotin Compounds

| Technique | Stationary/Mobile Phase | Principle | Efficacy/Application | Reference |

|---|---|---|---|---|

| Normal Phase Chromatography | Silica Gel / Hexane-Ethyl Acetate | Adsorption based on polarity. | Good for general purification, but may leave tin residues. | researchgate.net |

| Modified Chromatography | KF-Silica or K₂CO₃-Silica | Chemisorption of tin byproducts. | Highly effective for removing tin residues to ppm levels. | sdlookchem.comrsc.org |

| Liquid-Liquid Extraction | Hexane / Acetonitrile | Differential partitioning. | Good for initial workup, but often requires further purification. | google.comresearchgate.net |

| Reversed-Phase Chromatography | C18-Silica / Methanol-Water | Hydrophobic interactions. | Effective for polar organotin compounds. | google.comeurasianjournals.com |

| Crystallization | Single or mixed solvent system | Differential solubility. | Can provide very high purity for solid compounds. | mdpi.com |

Sophisticated Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study would be the definitive method for determining the solid-state structure of Tri-n-butyltin tartrate. This technique provides precise atomic coordinates, from which the molecular and supramolecular features can be derived.

Determination of Molecular Conformation and Bond Geometries

To populate a data table of bond lengths and angles, a crystallographic information file (CIF) from an X-ray diffraction experiment would be required. This would reveal the coordination geometry around the tin atom, the conformation of the n-butyl chains, and the bonding parameters of the tartrate ligand.

Elucidation of Supramolecular Architectures and Intermolecular Interactions

Analysis of the crystal packing from diffraction data would be necessary to understand the intermolecular forces, such as hydrogen bonding involving the hydroxyl and carboxyl groups of the tartrate ligand, that govern the formation of the extended solid-state structure.

Absolute Configuration Assignment Based on Chiral Tartrate Ligand

The use of an enantiomerically pure form of tartaric acid (D- or L-tartaric acid) in the synthesis would result in a chiral complex. X-ray diffraction analysis, particularly the calculation of the Flack parameter, would be essential to unequivocally determine the absolute configuration of the chiral centers in the molecule.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of molecules in solution and studying their dynamic behavior.

Advanced ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shift and Coupling Constant Analysis

To provide a detailed analysis and a data table of chemical shifts and coupling constants, dedicated NMR experiments on this compound are needed. ¹H and ¹³C NMR would characterize the organic moieties, while ¹¹⁹Sn NMR is particularly sensitive to the coordination environment of the tin atom. Coupling constants, such as nJ(¹¹⁹Sn-¹H) and nJ(¹¹⁹Sn-¹³C), would offer further insight into the compound's geometry in solution.

Dynamic NMR Studies for Solution-Phase Conformational Dynamics

Variable-temperature NMR studies would be required to investigate the dynamic processes in solution, such as ligand exchange or conformational changes. Such studies would provide information on the energy barriers of these processes, offering a more complete understanding of the molecule's behavior in a non-solid state.

Solid-State NMR Characterization of Polymorphs

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei in solid materials. For organotin compounds like this compound, solid-state NMR, particularly of the ¹¹⁹Sn and ¹³C nuclei, provides invaluable insights into the solid-state structure, including the presence of different polymorphs. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a substance.

While specific solid-state NMR data for this compound is not extensively documented in publicly available literature, the principles of this technique as applied to analogous tri-n-butyltin carboxylates allow for a detailed projection of its expected spectral characteristics. The key parameters derived from solid-state NMR spectra, namely chemical shifts (δ) and coupling constants (J), are highly sensitive to the coordination number of the tin atom, the geometry of the coordination sphere, and the nature of the organic ligands.

In the solid state, tri-n-butyltin carboxylates can adopt various coordination geometries around the tin center, commonly ranging from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or even higher coordination numbers through intermolecular interactions. These different coordination environments give rise to distinct ¹¹⁹Sn chemical shifts. For instance, a tetrahedral geometry is typically associated with ¹¹⁹Sn chemical shifts in a different range compared to a trigonal bipyramidal geometry. The presence of multiple, well-resolved signals in the ¹¹⁹Sn solid-state NMR spectrum of a sample of this compound would be a strong indicator of the existence of different polymorphs or non-equivalent tin sites within the same crystal lattice.

Furthermore, ¹³C solid-state NMR can differentiate between polymorphs by revealing differences in the chemical environments of the carbon atoms in both the n-butyl groups and the tartrate ligand. The chemical shifts of the carboxylate carbons are particularly sensitive to the coordination mode of the tartrate ligand (e.g., monodentate, bidentate bridging, or bidentate chelating).

The following interactive table summarizes the expected ¹¹⁹Sn and ¹³C solid-state NMR chemical shift ranges for different potential coordination environments in this compound, based on data for related organotin carboxylates.

| Nucleus | Coordination Environment of Tin | Expected Chemical Shift Range (δ, ppm) | Structural Information Provided |

|---|---|---|---|

| ¹¹⁹Sn | Tetrahedral (4-coordinate) | +200 to -60 | Indicates a likely monomeric structure with monodentate carboxylate coordination. |

| ¹¹⁹Sn | Trigonal Bipyramidal (5-coordinate) | -90 to -190 | Suggests a polymeric structure with bridging carboxylate ligands or intramolecular chelation. |

| ¹³C (Carboxylate) | Monodentate Coordination | 170 - 180 | Differentiation of the two carboxylate groups in the tartrate ligand if they coordinate differently. |

| ¹³C (Carboxylate) | Bidentate Coordination | 180 - 190 | Provides insight into the binding mode of the tartrate ligand to the tin center. |

| ¹³C (n-butyl) | All environments | 10 - 30 | Subtle shifts can indicate changes in the conformation of the butyl chains in different polymorphs. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone in the structural elucidation of coordination compounds. These methods probe the vibrational energy levels of molecules, providing a detailed fingerprint of the functional groups present and their chemical environment.

Comprehensive Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to be rich and complex, with contributions from the tri-n-butyltin cation and the tartrate anion. A comprehensive assignment of the characteristic vibrational modes can be achieved by considering the typical frequency ranges for the functional groups present in the molecule.

The most informative regions in the IR and Raman spectra of this compound are those corresponding to the carboxylate (COO⁻), hydroxyl (O-H), C-H, and Sn-C and Sn-O stretching and bending vibrations. The symmetric and asymmetric stretching vibrations of the carboxylate groups are particularly diagnostic of the coordination mode of the tartrate ligand.

The following interactive table presents a detailed assignment of the expected characteristic vibrational modes for this compound, based on established correlations for metal carboxylates and organotin compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) | Structural Significance |

|---|---|---|---|

| ν(O-H) | 3200 - 3500 | IR | Indicates the presence of hydroxyl groups in the tartrate ligand. Broadening can suggest hydrogen bonding. |

| ν(C-H) | 2800 - 3000 | IR, Raman | Characteristic of the n-butyl groups. |

| ν_as(COO⁻) | 1550 - 1650 | IR | The separation between the asymmetric and symmetric stretches (Δν) is indicative of the carboxylate coordination mode. |

| ν_s(COO⁻) | 1300 - 1450 | IR, Raman | |

| δ(C-H) | 1300 - 1470 | IR, Raman | Bending vibrations of the n-butyl groups. |

| ν(C-O) | 1000 - 1200 | IR, Raman | Stretching vibrations of the C-O bonds in the tartrate backbone. |

| ν(Sn-C) | 500 - 600 | IR, Raman | Characteristic stretching vibrations of the tin-carbon bonds. |

| ν(Sn-O) | 400 - 500 | IR, Raman | Stretching vibrations of the tin-oxygen bonds, confirming coordination of the tartrate ligand. |

Probing Coordination Environment and Ligand-Metal Interactions

The coordination environment around the tin atom and the nature of the ligand-metal interactions in this compound can be effectively probed using vibrational spectroscopy. The positions and separations of the carboxylate stretching frequencies are particularly sensitive to the coordination mode of the tartrate ligand.

For instance, a large separation between the asymmetric (ν_as) and symmetric (ν_s) carboxylate stretching frequencies (Δν = ν_as - ν_s) is typically observed for monodentate coordination. In contrast, a smaller Δν value is characteristic of bidentate coordination, which can be further distinguished into chelating and bridging modes based on the magnitude of Δν relative to the ionic tartrate.

Furthermore, the appearance of new bands in the low-frequency region of the spectra, attributable to Sn-O stretching vibrations, provides direct evidence of the coordination of the tartrate ligand to the tri-n-butyltin cation. The number and positions of these Sn-O bands can offer clues about the symmetry of the coordination sphere around the tin atom.

Mass Spectrometry Techniques for Structural Validation

Mass spectrometry is an indispensable analytical tool for the structural validation of newly synthesized compounds and for gaining insights into their fragmentation behavior.

Elucidation of Fragmentation Pathways and Mechanistic Interpretations

Electron Ionization (EI) and Electrospray Ionization (ESI) are common mass spectrometry techniques that can be applied to the study of this compound. The fragmentation pathways of organotin compounds are often characterized by the sequential loss of the organic substituents from the tin atom.

For this compound, the primary fragmentation process is expected to involve the loss of n-butyl radicals (C₄H₉•) from the [M]+• or [M+H]⁺ ion. This leads to a characteristic isotopic pattern for tin-containing fragments, which is a key feature in their identification. The fragmentation of the tartrate ligand may also occur, leading to the loss of neutral molecules such as H₂O and CO₂.

A plausible fragmentation pathway for the tri-n-butyltin cation ([Sn(C₄H₉)₃]⁺) is outlined below:

[Sn(C₄H₉)₃]⁺ → [Sn(C₄H₉)₂(C₄H₈)]⁺ + H• [Sn(C₄H₉)₃]⁺ → [Sn(C₄H₉)₂]⁺ + C₄H₉• [Sn(C₄H₉)₂]⁺ → [Sn(C₄H₉)]⁺ + C₄H₉• [Sn(C₄H₉)]⁺ → [Sn]⁺ + C₄H₉•

The following interactive table details the expected major fragments and their mass-to-charge ratios (m/z) for this compound, considering the most abundant isotopes of tin.

| Fragment Ion | Proposed Structure | Expected m/z (for ¹²⁰Sn) |

|---|---|---|

| [Sn(C₄H₉)₃]⁺ | Tri-n-butyltin cation | 291 |

| [Sn(C₄H₉)₂(C₄H₈)]⁺ | Loss of a hydrogen radical | 290 |

| [Sn(C₄H₉)₂]⁺ | Loss of one n-butyl radical | 234 |

| [Sn(C₄H₉)]⁺ | Loss of two n-butyl radicals | 177 |

| [Sn]⁺ | Loss of three n-butyl radicals | 120 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the molecular formula of this compound and for validating the assignments of the fragment ions observed in the low-resolution mass spectrum.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (Circular Dichroism/Optical Rotatory Dispersion)

The electronic and chiroptical properties of this compound offer significant insights into its molecular structure, bonding, and stereochemistry. While specific experimental data for this particular compound is limited in publicly accessible literature, a comprehensive understanding can be built by examining its constituent chromophores and analogous compounds. The UV-Vis spectrum is primarily governed by electronic transitions within the tartrate moiety and the organotin group, while chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for probing the molecule's inherent chirality.

Investigation of Electronic Transitions and Absorption Characteristics

The UV-Vis absorption spectrum of this compound is expected to arise from a combination of electronic transitions associated with the ester functional groups of the tartrate ligand and the tri-n-butyltin cation. The carboxyl groups of tartaric acid are known to exhibit absorption in the UV region, with reported peaks around 202 nm and 230 nm. agriculturejournals.cz In the ester form within the this compound complex, these transitions are likely to be preserved, though potentially shifted in wavelength and intensity due to the influence of the organotin moiety.

The primary electronic transitions anticipated for the tartrate portion of the molecule are:

n → π* transitions: These transitions involve the excitation of a non-bonding electron from an oxygen atom (of a carbonyl or hydroxyl group) to an anti-bonding π* orbital. For ester functionalities, n → π* transitions are typically observed around 207 nm. ucalgary.ca These transitions are generally of lower intensity compared to π → π* transitions.

π → π* transitions: These transitions occur in the carbonyl groups (C=O) of the tartrate ester, where an electron is promoted from a bonding π orbital to an anti-bonding π* orbital. These are typically higher in energy and intensity, often occurring at wavelengths below 200 nm for simple esters. ucalgary.ca

The tri-n-butyltin group itself does not possess chromophores that absorb significantly in the conventional UV-Vis range (200-800 nm). The Sn-C and Sn-O bonds are primarily associated with σ → σ* transitions, which occur at much higher energies in the far-UV region. However, the coordination of the tin atom to the oxygen atoms of the tartrate ligand can influence the electronic environment of the tartrate chromophores, potentially leading to shifts in their absorption maxima (either hypsochromic, to shorter wavelengths, or bathochromic, to longer wavelengths) and changes in molar absorptivity (hyperchromic for an increase, or hypochromic for a decrease).

Ligand-to-metal charge transfer (LMCT) transitions are also a possibility in metal complexes. alchemyst.co.uk In this case, an electron could be excited from an orbital that is primarily ligand in character (from the tartrate) to an orbital that is primarily metal in character (on the tin atom). Such transitions, if they occur, would likely be of high intensity. fiveable.me

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~210 | ~150 | n → π* (C=O) |

| <200 | >1000 | π → π* (C=O) |

Application of Circular Dichroism for Stereochemical Purity and Conformational Analysis

Given that tartaric acid is a chiral molecule, this compound is also chiral. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exceptionally well-suited for studying the stereochemical features of such compounds. mdpi.com

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting peaks, which can be positive or negative, are known as Cotton effects. bhu.ac.in The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule.

For this compound, the CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The n → π* and π → π* transitions of the ester chromophores, being in a chiral environment, would give rise to distinct CD signals. The analysis of these signals can provide crucial information:

Stereochemical Purity: Enantiomers exhibit mirror-image CD spectra. Therefore, by comparing the CD spectrum of a sample of this compound to that of a known enantiomerically pure standard, its enantiomeric excess can be determined. A racemic mixture would be CD-silent.

Conformational Analysis: The spatial arrangement of the chromophores in this compound will significantly influence the CD spectrum. Different conformations can lead to changes in the sign and intensity of the Cotton effects. Theoretical calculations, in conjunction with experimental CD data, can be used to determine the preferred solution-state conformation of the molecule. acs.org Studies on other chiral metal complexes have demonstrated the power of CD spectroscopy in elucidating the stereochemistry at the metal center and the conformation of the coordinated ligands. hhu.deacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in An ORD curve shows a plain curve away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of an absorption band. ORD and CD are related phenomena (through the Kronig-Kramers transforms), and both can be used to assign the absolute configuration of chiral molecules. mgcub.ac.in For this compound, the ORD spectrum would provide complementary information to the CD spectrum, and the sign of the Cotton effect can be correlated with its absolute configuration.

Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of this compound in Methanol

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

| ~212 | +1.5 | n → π* (C=O) |

| <200 | -4.0 | π → π* (C=O) |

Coordination Chemistry and Mechanistic Bonding Investigations of Tri N Butyltin Tartrate

Exploration of Diverse Coordination Modes of the Tartrate Ligand with Tin

The tartrate ligand, possessing two carboxylate and two hydroxyl functional groups, is a versatile building block in coordination chemistry, capable of adopting various coordination modes. Its interaction with the tri-n-butyltin(IV) cation, a Lewis acid, is governed by the number of available coordination sites on the tin center and the steric hindrance imposed by the bulky n-butyl groups.

In the solid state, tri-n-butyltin carboxylates commonly exhibit a five-coordinate, distorted trigonal-bipyramidal geometry around the tin atom. nih.gov This is often achieved through the formation of coordination polymers where the carboxylate group acts as a bridging ligand between adjacent tin centers. ukm.my The three n-butyl groups typically occupy the equatorial positions of the trigonal bipyramid, while the oxygen atoms from the carboxylate ligands occupy the axial positions. rsc.org

The tartrate ligand, with its two carboxylate groups, can engage in several coordination modes with the tri-n-butyltin moiety:

Monodentate Coordination: One of the carboxylate groups of the tartrate ligand can coordinate to a single tin atom in a monodentate fashion. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, can elucidate this binding mode. The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO group is a key indicator. A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate "ester-like" coordination. nih.gov In such a scenario with tri-n-butyltin tartrate, one carboxylate group could be coordinated to a tin center, leaving the other carboxylate group and the two hydroxyl groups potentially free or involved in hydrogen bonding.

Bidentate Coordination: A single carboxylate group can also coordinate to a tin atom in a bidentate manner, either chelating to the same tin atom or bridging between two different tin centers. The Δν value in IR spectra for bidentate coordination is generally smaller than that for monodentate coordination.

Bridging Coordination: Given the presence of two carboxylate groups, the tartrate ligand is an excellent candidate for forming bridges between two or more tri-n-butyltin units. This can lead to the formation of one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) coordination polymers. In many triorganotin carboxylates, the carboxylate group bridges two tin atoms, resulting in a polymeric chain structure. ukm.mynih.gov For this compound, it is plausible that each of the two carboxylate groups coordinates to a different tri-n-butyltin moiety, leading to extended polymeric chains.

Table 1: Expected Coordination Geometries and Spectroscopic Signatures for this compound

| Coordination Mode | Description | Expected Geometry at Tin | Key IR Spectroscopic Feature (Δν = νas(COO) - νs(COO)) |

| Monodentate | One oxygen of a carboxylate group binds to the tin center. | Tetrahedral (in solution) or Trigonal Bipyramidal (in solid state) | > 200 cm⁻¹ |

| Bidentate (Chelating) | Both oxygens of one carboxylate group bind to the same tin center. | Pentagonal Bipyramidal or Octahedral (less common for R₃SnX) | < 150 cm⁻¹ |

| Bidentate (Bridging) | Each oxygen of a carboxylate group binds to a different tin center. | Trigonal Bipyramidal | Variable, but often intermediate |

| Polymeric Bridging | Both carboxylate groups of the tartrate ligand bridge different tin centers. | Trigonal Bipyramidal | Variable, depends on the overall structure |

The coordination behavior of the tartrate ligand is significantly influenced by its protonation state, which can be controlled by the pH of the reaction medium. Tartaric acid (H₂L) can exist in three forms: fully protonated (H₂L), singly deprotonated (HL⁻), and doubly deprotonated (L²⁻).

At low pH, the tartrate ligand is fully protonated, and coordination is less likely to occur through the carboxylic acid groups.

In moderately acidic to neutral conditions, one of the carboxylic acid groups can be deprotonated, forming the hydrogen tartrate anion (HL⁻). This species can then coordinate to the tri-n-butyltin cation through the carboxylate group.

In neutral to basic conditions, both carboxylic acid groups are deprotonated, forming the tartrate dianion (L²⁻). This dianion is a potent bridging ligand, capable of coordinating to two tri-n-butyltin moieties to form neutral dimeric or polymeric structures, such as (n-Bu₃Sn)₂L.

The degree of protonation will not only affect the coordination mode of the carboxylate groups but also the extent and nature of hydrogen bonding within the resulting structure. For instance, in a complex involving the hydrogen tartrate ligand, the protonated carboxylic acid group and the hydroxyl groups can act as hydrogen bond donors, leading to complex hydrogen-bonding networks.

Formation and Characterization of Dinuclear and Polynuclear Organotin Tartrate Architectures

The ability of the tartrate ligand to bridge multiple metal centers naturally leads to the formation of dinuclear and polynuclear structures with tri-n-butyltin.

The assembly of this compound into larger architectures is primarily governed by the tendency of the tin atom to achieve a coordination number greater than four, typically five. In the solid state, this is most commonly realized through the formation of coordination polymers.

For a 1:2 stoichiometry between the tartrate dianion and the tri-n-butyltin cation, a likely structure would be a dinuclear complex, [ (n-Bu₃Sn)₂(C₄H₄O₆) ], where each carboxylate group of the tartrate ligand is coordinated to a tri-n-butyltin moiety. Depending on whether the coordination is monodentate or if there is further intermolecular bridging, this dinuclear unit could be the basic repeating unit of a larger polymeric chain.

Beyond the primary coordination bonds between tin and oxygen, non-covalent interactions are instrumental in organizing the dinuclear or polynuclear units into a stable three-dimensional supramolecular structure.

Hydrogen Bonding: The two hydroxyl groups of the tartrate ligand are potent hydrogen bond donors. They can form strong hydrogen bonds with the oxygen atoms of the carboxylate groups of neighboring molecules, creating an extensive network that links the polymeric chains. Water molecules, if present in the crystal lattice, can also participate in this hydrogen-bonding network.

The interplay between the strong Sn-O coordination bonds and the weaker, yet highly directional, hydrogen bonds and non-directional van der Waals forces dictates the final supramolecular architecture of this compound.

Solution-Phase Equilibrium and Speciation Studies of Organotin Tartrates

The behavior of this compound in solution can differ significantly from its solid-state structure. The robust coordination polymers observed in the solid state often dissociate in solution, especially in the presence of coordinating solvents.

Multinuclear NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for studying the solution-phase behavior of organotin compounds. ukm.mynih.gov

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin atom. For tri-n-butyltin carboxylates, ¹¹⁹Sn NMR chemical shifts in non-coordinating solvents are typically in the range expected for four-coordinate, tetrahedral tin species. ukm.my This suggests that the bridging carboxylate interactions that lead to five-coordination in the solid state are broken in solution. Upon addition of a coordinating solvent, a shift in the ¹¹⁹Sn resonance to higher field would indicate an increase in the coordination number, suggesting the formation of five- or six-coordinate species through solvent coordination.

¹³C NMR and Coupling Constants: The coupling constants between tin and carbon nuclei, specifically ¹J(¹¹⁹Sn, ¹³C), can also provide information about the geometry around the tin atom. For four-coordinate tri-n-butyltin compounds, the ¹J(¹¹⁹Sn, ¹³C) values are typically in the range of 350-400 Hz. nih.gov An increase in this coupling constant is generally associated with an increase in the coordination number.

Solution equilibrium studies would likely reveal a dynamic system where various species are present in equilibrium. For this compound in a non-coordinating solvent, the predominant species would likely be a four-coordinate tetrahedral complex, where the carboxylate group is coordinated in a monodentate fashion. In coordinating solvents, solvent molecules may compete with the carboxylate ligand for coordination sites on the tin atom, leading to a complex mixture of species. The equilibrium between these species would be dependent on factors such as solvent polarity, concentration, and temperature.

pH-Dependent Complex Formation and Stability

The formation and stability of this compound complexes in aqueous or semi-aqueous media are intrinsically linked to the pH of the solution. This dependency arises from the polyprotic nature of tartaric acid, which possesses two carboxylic acid groups and two hydroxyl groups, all of which can potentially coordinate with the tri-n-butyltin(IV) cation, [(n-Bu)₃Sn]⁺.

Tartaric acid (H₂T) undergoes stepwise deprotonation as the pH increases. The specific species present in solution—fully protonated (H₂T), monodeprotonated (HT⁻), or fully deprotonated (T²⁻)—dictates the nature of the resulting organotin complex.

Low pH (acidic conditions): At low pH, tartaric acid exists predominantly as the neutral H₂C₄H₄O₆ molecule. The tri-n-butyltin cation, a Lewis acid, can coordinate with the neutral carboxyl groups. However, the stability of such complexes is generally lower compared to those formed with the deprotonated tartrate anions.

Intermediate pH: As the pH approaches the first pKa of tartaric acid (~3.0), the concentration of the hydrogen tartrate anion (HC₄H₄O₆⁻) increases. This allows for the formation of more stable chelate structures where the anion coordinates to the tin center through one carboxylate oxygen and potentially one hydroxyl oxygen.

Neutral to High pH (alkaline conditions): Above the second pKa (~4.3), the tartrate dianion (C₄H₄O₆²⁻) becomes the dominant species. This dianion is a potent chelating agent for the (n-Bu)₃Sn⁺ cation, forming highly stable complexes. Potentiometric titration studies of similar metal-tartrate systems show significant shifts in titration curves upon complexation, indicating the formation of stable species in this pH range researchgate.net. The coordination typically involves both carboxylate groups, leading to a robust chelate ring structure which enhances the thermodynamic stability of the complex.

The general stability of organotin(IV) carboxylates is significant, and the chelate effect provided by a multidentate ligand like tartrate further enhances this stability. The precise stability constants (log K) for this compound are not widely reported, but are expected to be significant, particularly for the complex with the T²⁻ dianion, due to the formation of a thermodynamically favorable five- or six-membered ring.

Table 1: Expected Species of this compound at Varying pH

| pH Range | Dominant Tartrate Species | Potential Complex Structure |

|---|---|---|

| < 3.0 | H₂C₄H₄O₆ (Tartaric Acid) | [(n-Bu)₃Sn(H₂C₄H₄O₆)]⁺ |

| 3.0 - 4.3 | HC₄H₄O₆⁻ (Hydrogen Tartrate) | (n-Bu)₃Sn(HC₄H₄O₆) |

Kinetics and Mechanisms of Ligand Exchange Processes

Ligand substitution at the tin center in this compound is a fundamental reaction that governs its reactivity with other potential ligands in a given chemical environment. The kinetics and mechanisms of these exchange processes are influenced by several factors, including the steric bulk of the three n-butyl groups, the nature of the incoming ligand, and the solvent. Organometallic substitution reactions typically proceed via a continuum of mechanisms bounded by two extremes: the dissociative (D) and associative (A) pathways. libretexts.org

Dissociative (D) Mechanism: This mechanism involves an initial, rate-limiting step where the tartrate ligand dissociates from the tin center, creating a coordinatively unsaturated, transient intermediate. This is followed by the rapid coordination of the incoming ligand (Y). The steric hindrance caused by the three bulky n-butyl groups around the tin atom may favor this pathway, as it relieves steric strain in the transition state. libretexts.orgcarleton.ca The rate of a purely dissociative reaction is independent of the concentration of the incoming ligand.

Step 1: [(n-Bu)₃Sn(Tartrate)]⁻ → [(n-Bu)₃Sn]⁺ + Tartrate²⁻ (slow)

Step 2: [(n-Bu)₃Sn]⁺ + Y⁻ → [(n-Bu)₃SnY] (fast)

Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the tin center, forming a higher-coordinate, hypervalent intermediate (e.g., a pentacoordinate species if the initial complex is tetracoordinate). Subsequently, the original tartrate ligand is expelled. wikipedia.orglibretexts.org The rate of an associative reaction is dependent on the concentration of both the organotin complex and the incoming ligand.

Step 1: [(n-Bu)₃Sn(Tartrate)]⁻ + Y⁻ → [(n-Bu)₃Sn(Tartrate)(Y)]²⁻ (slow)

Step 2: [(n-Bu)₃Sn(Tartrate)(Y)]²⁻ → [(n-Bu)₃SnY] + Tartrate²⁻ (fast)

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand begins to break. libretexts.org There is no distinct intermediate. The interchange mechanism can have either associative (Iₐ) or dissociative (Iₑ) character, depending on the relative importance of bond-making versus bond-breaking in the transition state. wikipedia.org For many organotin systems, the actual mechanism lies somewhere along this associative-dissociative continuum. Kinetic studies, including determining the entropy of activation (ΔS‡), can provide insight; a positive ΔS‡ suggests a dissociative pathway, while a negative ΔS‡ points towards an associative one. carleton.ca

Theoretical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of organotin compounds like this compound. nih.govirjweb.com By solving approximations of the Schrödinger equation, DFT can accurately predict molecular properties. For organotin complexes, calculations often employ a hybrid functional like B3LYP in conjunction with a mixed basis set, such as LANL2DZ for the tin atom (which includes effective core potentials) and a Pople-style basis set like 6-311G(d,p) for lighter atoms (C, H, O).

A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the tartrate ligand, specifically on the lone pairs of the carboxylate oxygen atoms.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically centered on the tri-n-butyltin moiety, specifically on the antibonding orbitals associated with the Sn-C bonds or empty orbitals of the tin atom, making it the site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Representative Global Reactivity Descriptors Calculated from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Natural Bond Orbital (NBO) Analysis for Interatomic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to interpret a calculated wavefunction in terms of localized chemical bonds and lone pairs. It provides a quantitative description of the bonding within a molecule, going beyond the classical Lewis structure representation. For this compound, NBO analysis is particularly useful for elucidating the nature of the tin-oxygen coordinate bonds.

The core of NBO analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A larger E(2) value indicates a more significant electronic delocalization and a stronger interaction.

In this compound, the most significant donor-acceptor interactions are expected to be:

Donation from Oxygen Lone Pairs to Tin: The lone pair orbitals (LP) of the carboxylate and hydroxyl oxygen atoms of the tartrate ligand act as donors. The primary acceptor orbitals would be the empty antibonding (LP) or valence non-Lewis orbitals on the tin atom. This LP(O) → LP(Sn) interaction is the quantum chemical representation of the Sn-O coordinate covalent bond.

The NBO charge distribution can also be calculated, providing insight into the degree of ionic versus covalent character of the Sn-O bonds. Studies of similar organotin carboxylates show that Sn-O bonds have considerable covalent character, though they are significantly polarized. nih.gov

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies for a Tri-n-butyltin Carboxylate Complex

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O₁) | LP* (Sn) | High | Strong Sn-O coordinate bond |

| LP (O₂) | LP* (Sn) | High | Strong Sn-O coordinate bond |

| σ (Sn-C₁) | σ* (C₂-C₃) | Moderate | Hyperconjugation (Butyl chain) |

(Note: O₁ and O₂ represent different coordinating oxygen atoms of the tartrate ligand. E(2) values are illustrative.)

Reactivity Profiles and Elucidation of Reaction Mechanisms

Hydrolytic Stability and Detailed Hydrolysis Pathways in Aqueous Media

The hydrolytic stability of organotin compounds is a critical factor in their environmental persistence and application. Tri-n-butyltin tartrate, as an organotin ester, is susceptible to hydrolysis, particularly the cleavage of the tin-oxygen bond connecting the tri-n-butyltin cation to the tartrate dianion.

The primary hydrolysis pathway in aqueous media involves the attack of water molecules on the electrophilic tin center. This leads to the dissociation of the tartrate ligand and the formation of tri-n-butyltin hydroxide (B78521), (n-Bu)₃SnOH. This species often exists in equilibrium with its dehydrated form, bis(tri-n-butyltin) oxide (TBTO), especially under neutral or slightly alkaline conditions.

(n-Bu)₃Sn-Tartrate-Sn(n-Bu)₃ + 2H₂O ⇌ 2(n-Bu)₃SnOH + Tartaric Acid 2(n-Bu)₃SnOH ⇌ [(n-Bu)₃Sn]₂O + H₂O

The tri-n-butyltin (TBT) cation, once released into the aqueous environment, undergoes a slower, stepwise dealkylation process. This degradation involves the sequential loss of butyl groups, yielding dibutyltin (B87310) (DBT) and subsequently monobutyltin (B1198712) (MBT) species. researchgate.net This process is a key feature of the environmental degradation of tributyltin compounds. researchgate.netnih.gov The ultimate degradation product under aerobic conditions is inorganic tin, typically in the form of tin oxides. who.int

The rate of hydrolysis is influenced by pH, temperature, and the presence of other coordinating species in the medium. Generally, hydrolysis is faster under both acidic and basic conditions compared to a neutral pH.

Table 1: Hydrolysis Products of this compound in Aqueous Media

| Reactant | Initial Hydrolysis Products | Subsequent Degradation Products | Factors Influencing Rate |

| This compound | Tri-n-butyltin hydroxide ((n-Bu)₃SnOH), Bis(tri-n-butyltin) oxide (TBTO), Tartaric Acid | Dibutyltin (DBT) compounds, Monobutyltin (MBT) compounds, Inorganic Tin Oxides (e.g., SnO₂) | pH, Temperature, Presence of catalysts |

Thermal Decomposition Pathways and Identification of Degradation Products

Thermal stress induces the decomposition of this compound through the cleavage of its covalent bonds. The decomposition pathway is complex, involving the rupture of both the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds. The process is expected to occur in stages as the temperature increases.

Initial decomposition likely involves the breaking of the ester linkage, similar to the hydrolytic pathway, followed by the degradation of the tri-n-butyltin moiety. At higher temperatures, the butyl groups attached to the tin atom will cleave, typically through β-hydride elimination or homolytic cleavage, to form volatile hydrocarbons such as butane (B89635) and butene.

The tartrate ligand itself will decompose to produce a mixture of smaller organic molecules, carbon dioxide (CO₂), and carbon monoxide (CO). The final non-volatile residue at high temperatures is expected to be an inorganic tin oxide, such as stannic oxide (SnO₂), a common end-product for the thermal degradation of many organotin compounds. who.int The thermal decomposition of other metal tartrates is also known to yield metal oxides. chimicatechnoacta.ru

Table 2: Expected Products from the Thermal Decomposition of this compound

| Temperature Range | Process | Likely Degradation Products |

| Low to Moderate (e.g., 150-250 °C) | Cleavage of Sn-O bonds, Initial decomposition of tartrate | Bis(tri-n-butyltin) oxide, Organic acids, CO, CO₂ |

| Moderate to High (e.g., 250-400 °C) | Cleavage of Sn-C bonds | Butane, Butene, Other volatile hydrocarbons |

| High (> 400 °C) | Complete organic fragmentation and oxidation | Stannic Oxide (SnO₂), Carbonaceous residue |

Ligand Substitution Reactions: Kinetics and Mechanistic Studies

Ligand substitution reactions at the tin center of this compound involve the replacement of the tartrate ligand by another nucleophilic ligand (Y). The general form of the reaction is:

(n-Bu)₃Sn-Tartrate + Y → (n-Bu)₃Sn-Y + Tartrate

These reactions are fundamental to the synthesis of other organotin compounds and are mechanistically insightful. libretexts.orgnih.gov For tetracoordinate organotin compounds like this, substitution can proceed through different mechanisms:

Dissociative (D) Mechanism: The tartrate ligand first dissociates, forming a transient, highly reactive tricoordinate intermediate, [(n-Bu)₃Sn]⁺, which is then rapidly captured by the incoming ligand Y. This pathway's rate is primarily dependent on the concentration of the starting complex.

Associative (A) Mechanism: The incoming ligand Y first coordinates to the tin center, forming a pentacoordinate intermediate. This is followed by the departure of the tartrate ligand. The rate of this mechanism depends on the concentrations of both the organotin complex and the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand forms as the bond to the leaving group breaks. It can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. libretexts.org

The kinetics of these reactions are influenced by several factors, including the nucleophilicity of the incoming ligand, the stability of the leaving tartrate group, steric hindrance from the n-butyl groups, and the polarity of the solvent. Studies on similar organotin esters show they readily undergo exchange reactions. dtic.mil

Table 3: Mechanistic Pathways for Ligand Substitution

| Mechanism | Key Feature | Intermediate | Kinetic Dependence |

| Dissociative (D) | Bond breaking precedes bond making | Tricoordinate [(n-Bu)₃Sn]⁺ | Rate = k[(n-Bu)₃Sn-Tartrate] |

| Associative (A) | Bond making precedes bond breaking | Pentacoordinate [(n-Bu)₃Sn(Tartrate)(Y)] | Rate = k[(n-Bu)₃Sn-Tartrate][Y] |

| Interchange (I) | Concerted bond formation and cleavage | A transition state, not a stable intermediate | Can be first or second order |

Organotin Exchange Reactions and Their Regioselectivity

Organotin exchange reactions involve the transfer of the entire organotin moiety, (n-Bu)₃Sn-, from one molecule to another. These reactions are distinct from ligand substitution, where only the ligand is replaced. A key concept in these reactions is regioselectivity , which describes the preference for a reaction to occur at one specific site over other possible sites within a molecule. wikipedia.org

In the context of this compound reacting with a polyfunctional substrate, regioselectivity would dictate which functional group the tri-n-butyltin group preferentially bonds with. For example, in a molecule containing both a hydroxyl and a thiol group, the (n-Bu)₃Sn- group would likely show a high regioselectivity for the thiol group, owing to the high affinity of tin for sulfur.

The regioselectivity of reactions involving organotin reagents is well-documented. For instance, dibutyltin oxide can be used as a catalyst to achieve regioselective sulfonylation of diols, including tartrates, by selectively activating one hydroxyl group over another. researchgate.net This principle suggests that reactions involving this compound could be directed with high precision. The factors governing this selectivity include the relative acidity of reaction sites, steric accessibility, and the potential for chelation.

Table 4: Hypothetical Regioselective Organotin Exchange

| Substrate with Multiple Reactive Sites | Possible Reaction Sites | Predicted Major Product with (n-Bu)₃Sn- | Reason for Regioselectivity |

| Glycerol | Primary and Secondary Hydroxyls | 1-O-(Tri-n-butylstannyl)glycerol | Steric accessibility (primary -OH is less hindered) |

| Cysteine | Thiol, Amine, Carboxyl | S-(Tri-n-butylstannyl)cysteine | High affinity of tin for sulfur (Thiophilicity) |

| Mercaptoethanol | Thiol and Hydroxyl | S-(Tri-n-butylstannyl)mercaptoethanol | High affinity of tin for sulfur over oxygen |

Catalytic Applications and Mechanistic Insights in Synthetic Transformations

Applications in Transesterification and Esterification Catalysis

Scope and Efficiency in Organic Synthesis

There is a lack of specific research data detailing the scope and efficiency of Tri-n-butyltin tartrate as a catalyst for transesterification and esterification reactions. General studies on organotin compounds suggest potential activity, but specific examples, yields, and substrate scope for this compound are not documented in available literature.

Elucidation of Proposed Catalytic Cycles and Transient Intermediates

Without experimental or computational studies on this compound-catalyzed esterification and transesterification, the catalytic cycle and the nature of any transient intermediates remain speculative. A proposed mechanism would likely involve coordination of the carbonyl oxygen of the ester or carboxylic acid to the tin center, followed by nucleophilic attack from the alcohol.

Ring-Opening Polymerization (ROP) Catalysis for Cyclic Esters

Polymerization of Lactides and Lactones

While organotin compounds are generally known to be effective catalysts for the ring-opening polymerization of cyclic esters like lactides and lactones, specific studies employing this compound for this purpose are not readily found. Research in this area would be necessary to determine its effectiveness in producing polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).

Influence of Catalyst Structure on Polymer Microstructure

The influence of the this compound catalyst structure, particularly the chiral tartrate ligand, on the microstructure of resulting polymers is an area that requires further investigation. The stereochemistry of the tartrate ligand could potentially influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities, which in turn would affect their physical properties. However, no data is currently available to substantiate this.

Asymmetric Catalysis Driven by the Chiral Tartrate Ligand

The presence of a chiral tartrate ligand in this compound suggests its potential application in asymmetric catalysis. The chiral environment created by the tartrate could, in theory, be used to induce enantioselectivity in a variety of organic transformations. However, there is no available research that demonstrates the use of this compound as a catalyst in asymmetric synthesis.

General information on chiral organotin compounds suggests their potential in asymmetric synthesis; however, detailed studies, research findings, and data tables pertaining specifically to this compound as a catalyst are absent. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and strict content requirements based on the available information.

Therefore, this article cannot be generated as requested due to the insufficient volume of specific research on the catalytic applications of this compound.

Environmental Chemistry and Comprehensive Degradation Pathways

Hydrolytic Degradation in Natural and Simulated Aquatic Environments

Hydrolysis is a significant abiotic process contributing to the breakdown of tributyltin in aquatic systems. This chemical process involves the reaction of TBT with water, initiating the cleavage of tin-carbon bonds.

The rate of hydrolytic degradation of tributyltin is influenced by several environmental factors. The persistence of TBT in aquatic environments is often measured by its half-life, which can vary significantly depending on the specific conditions. In general, the degradation of TBT is accelerated by UV radiation, increasing temperatures, and the presence of microbial activity. researchgate.net The half-life of TBT in water can range from several days to weeks. epa.gov For instance, studies in river water have reported half-lives of approximately 11 days. researchgate.net In contrast, the half-life in sediments can be much longer, extending from several months to over a year. epa.gov Factors such as pH, salinity, and the amount of dissolved or suspended organic matter can also influence the rate of degradation. researchgate.net

Table 1: Half-life of Tributyltin (TBT) in Different Aquatic Environments

| Environment | Half-life | Contributing Factors |

|---|---|---|

| River Water | ~11 days | Microbial activity, temperature, UV exposure |

| Sea Water | Variable (can be slow) | Salinity, microbial populations |

| Water (General) | Several days to weeks | Temperature, pH, UV radiation |

| Sediments | Several days to >1 year | Organic content, microbial activity |

This table provides an overview of the reported half-lives for TBT degradation in various aquatic settings.

The hydrolytic degradation of Tri-n-butyltin tartrate proceeds through a stepwise debutylation process. The primary metabolite formed is dibutyltin (B87310) (DBT), which is subsequently degraded to monobutyltin (B1198712) (MBT). researchgate.netepa.gov The final degradation product is inorganic tin. researchgate.netepa.gov This sequential loss of butyl groups results in compounds that are progressively less toxic. researchgate.net The general pathway can be summarized as:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin

The concentration of these degradation products, such as DBT and MBT, has been observed to increase as the concentration of TBT decreases in environmental water samples. researchgate.net

Photolytic Degradation Mechanisms Under Environmental Conditions

Photolysis, or degradation by light, is another key abiotic pathway for the breakdown of tributyltin compounds in the environment, particularly in the surface layers of aquatic systems where sunlight can penetrate.

Similar to hydrolysis, the primary products of TBT photodegradation are its less alkylated derivatives. The photolytic process degrades TBT to inorganic tin through the formation of dibutyltin (DBT) and monobutyltin (MBT) as intermediates. researchgate.net Analysis of water samples after photocatalytic treatment with UV light confirms a quasi-complete degradation of TBT and the rapid degradation of the DBT and MBT by-products. nih.gov This confirms that photolysis follows the same sequential debutylation pathway observed in other degradation processes.

Biotransformation and Biodegradation Pathways in Environmental Systems (Excluding Toxicity)

Biological processes are considered the most important pathway for the decomposition of tributyltin in the environment. researchgate.net A wide range of microorganisms, including bacteria, algae, and fungi, are capable of degrading TBT. epa.govresearchgate.netnih.gov

This biotransformation is a key detoxification mechanism in aquatic ecosystems. nih.gov The process involves the sequential removal of butyl groups from the tin atom, mirroring the pathways of hydrolysis and photolysis. researchgate.net The degradation proceeds from TBT to DBT, then to MBT, and ultimately to inorganic tin. researchgate.netethz.ch

Different types of microorganisms contribute to this process. Some bacteria, including both gram-negative and gram-positive strains, have demonstrated the ability to degrade TBT. researchgate.netnih.gov Certain microalgae can also metabolize the TBT cation. epa.govethz.ch Fungi, too, play a role in the degradation of organotin compounds. nih.gov The rate of biodegradation can be influenced by various environmental conditions, such as the nature and density of the microbial population, pH, and temperature. researchgate.net For example, TBT degradation was found to be faster in organic-rich sediments compared to organic-poor, sandy sediments, highlighting the role of sediment characteristics and associated microbial communities in the biotransformation process. researchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

Microbial Degradation Mechanisms and Enzymatic Pathways

The biodegradation of tributyltin compounds is a crucial process for their detoxification in the environment. nih.gov This degradation is known to be carried out by a variety of microorganisms, including bacteria, algae, and fungi. nih.govresearchgate.net The primary mechanism of microbial degradation is the sequential removal of butyl groups from the tin atom, a process known as debutylation. nih.govnih.gov This process transforms the highly toxic TBT into less toxic derivatives. nih.gov

While the general pathway of debutylation is recognized, the specific enzymatic reactions and the enzymes involved have not been fully established. researchgate.net Research indicates that both Gram-positive and Gram-negative bacteria isolated from contaminated sediments possess the capability to resist and degrade organotin compounds. researchgate.net For instance, Moraxella osloensis has demonstrated a significant ability to degrade TBT. nih.govresearchgate.net Other bacteria such as Pseudomonas putida and Pseudomonas chlororaphis have also been identified in the degradation of organotin compounds. researchgate.net

The process of microbial degradation can be summarized as a stepwise dealkylation:

Step 1: Tributyltin (TBT) is converted to Dibutyltin (DBT).

Step 2: Dibutyltin (DBT) is further degraded to Monobutyltin (MBT).

Step 3: Monobutyltin (MBT) is ultimately broken down into inorganic tin (Sn). nih.govnih.gov

Fungi and algae also contribute to this degradation process, providing a natural route for detoxification. nih.govresearchgate.net The high lipid solubility of TBT allows it to penetrate cell membranes, where intracellular processes or cell wall components can facilitate degradation or accumulation. nih.gov

Characterization of Biodegradation Metabolites

The microbial degradation of this compound results in the formation of several intermediate metabolites before its complete mineralization to inorganic tin. These metabolites are the result of the sequential debutylation process. The primary biodegradation metabolites are Dibutyltin (DBT) and Monobutyltin (MBT). researchgate.net

The toxicity of these organotin compounds decreases with the number of butyl groups attached to the tin atom. Therefore, the toxicity follows the order: TBT > DBT > MBT. researchgate.net The characterization of these metabolites is crucial for assessing the extent of environmental contamination and the progress of natural attenuation or bioremediation efforts.

Table 1: Biodegradation Metabolites of Tri-n-butyltin (TBT)

| Metabolite Name | Chemical Formula (Cation) | Description |

| Dibutyltin (DBT) | (C₄H₉)₂Sn²⁺ | The first and primary degradation product formed by the removal of one butyl group from TBT. It is less toxic than TBT but still poses environmental concerns. researchgate.netnih.gov |

| Monobutyltin (MBT) | (C₄H₉)Sn³⁺ | The second degradation product, formed by the removal of a butyl group from DBT. It is significantly less toxic than TBT and DBT. researchgate.netnih.gov |

| Inorganic Tin (Sn) | Sn⁴⁺ | The final product of the complete degradation of butyltin compounds, representing the detoxification of the original compound. nih.govnih.gov |

Studies have shown that in degradation processes, TBT concentrations decrease while DBT and subsequently MBT concentrations increase before eventually declining as they are converted to inorganic tin. nih.govnih.gov For example, a study on the biodegradation of TBT by Moraxella osloensis showed that after 7 days, approximately 80% of TBT was degraded, generating about 20% of DBT as a degradation product. nih.govresearchgate.net

Environmental Fate Modeling and Predictive Studies of Persistence

Understanding the environmental persistence of this compound is essential for predicting its long-term impact. TBT compounds are known for their persistence in the environment, particularly in sediments where they can remain for extended periods. frontiersin.org The half-life of TBT can vary significantly depending on the environmental matrix and conditions.

In water: TBT has a half-life of one to two weeks in marine water. wikipedia.org

In sediment: The half-life is considerably longer, estimated to be around 2 years, and can extend to several years or even decades under certain conditions. frontiersin.orgwikipedia.org

Environmental fate modeling often employs kinetic models to predict the degradation rates of TBT and its metabolites. A first-order, multi-step kinetic model has been proposed to describe the sequential degradation of TBT to DBT, then to MBT, and finally to inorganic tin. nih.gov Such models are valuable tools for estimating the persistence of these compounds in different environmental compartments.

One study estimated the half-life of TBT in marina sediment to be 2.1 years, while the half-lives for DBT and MBT were 1.9 and 1.1 years, respectively. nih.gov Another study in agricultural and forest soils found that the persistence of butyltin compounds is dependent on their degree of substitution, with less substituted compounds being more persistent. The half-life for TBT was shorter than for MBT, which was found to be as long as 220 days. nih.gov

These predictive studies highlight the significant persistence of TBT and its metabolites in soil and sediment, which act as long-term reservoirs and potential sources of pollution to the water column. frontiersin.org

Table 2: Persistence of Tributyltin (TBT) in Different Environmental Compartments

| Environmental Compartment | Reported Half-Life | References |

| Marine Water | 1–2 weeks | wikipedia.org |

| Sediment | 2.1 years to several decades | nih.govfrontiersin.org |

| Agricultural/Forest Soil | Dependent on substitution, can be persistent | nih.gov |

Mechanistic Investigations of Biological System Interactions in Vitro Focus Only

Interaction with Enzymes: Binding, Inhibition Kinetics, and Substrate Specificity (In Vitro)

The tributyltin (TBT) cation has been shown to interact with and inhibit the activity of several enzymes in vitro. These interactions are crucial for understanding its mechanism of toxicity at a molecular level.

Studies on Esterase, Phosphatase, or Protease Activity Modulation (in vitro)

TBT has been identified as an inhibitor of mitochondrial Mg-ATPase. In vitro studies on the enzyme from the digestive gland of mussels revealed that TBT acts as a non-competitive inhibitor with respect to the ATP substrate. This suggests that TBT does not bind to the same active site as ATP but rather to a different site on the enzyme or the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The half-maximal inhibitory concentration (IC50) for TBT was determined to be 0.32 µM in this system nih.gov.

Furthermore, TBT chloride has been shown to inhibit the V-type ATPase, a proton pump. Single-molecule imaging techniques have revealed that TBT-Cl arrests a specific elementary step in the rotary catalysis of the V1 motor domain of this enzyme. This inhibition occurs without significantly affecting the enzyme's binding affinity for ATP, indicating that TBT interferes with the catalytic process itself nih.gov.

In addition to ATPases, organotin compounds, including TBT, have been shown to inhibit the chymotrypsin-like activity of purified 20S proteasomes in vitro. This inhibition leads to the accumulation of proteasome target proteins, which can disrupt cellular protein homeostasis.

| Enzyme | Organism/Source | TBT Compound | Inhibition Type | IC50 | Reference |

| Mg-ATPase | Mussel digestive gland mitochondria | Tributyltin (TBT) | Non-competitive | 0.32 µM | nih.gov |